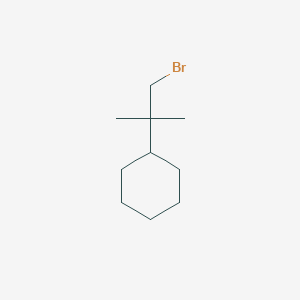

(1-Bromo-2-methylpropan-2-yl)cyclohexane

説明

(1-Bromo-2-methylpropan-2-yl)cyclohexane (CAS: 1546223-58-8) is a brominated alicyclic compound with the molecular formula C₁₀H₁₉Br and a molecular weight of 219.16 g/mol . Its structure consists of a cyclohexane ring substituted with a branched alkyl chain bearing a bromine atom at the tertiary carbon (C2 position). The InChIKey PDAUYYLTEJXYEI-UHFFFAOYSA-N uniquely identifies its stereochemical and structural features . Its tertiary bromine center suggests reactivity patterns distinct from primary or secondary bromides, favoring elimination or radical-mediated pathways over nucleophilic substitution under certain conditions.

特性

分子式 |

C10H19B |

|---|---|

分子量 |

219.16 g/mol |

IUPAC名 |

(1-bromo-2-methylpropan-2-yl)cyclohexane |

InChI |

InChI=1S/C10H19Br/c1-10(2,8-11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |

InChIキー |

PDAUYYLTEJXYEI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CBr)C1CCCCC1 |

製品の起源 |

United States |

類似化合物との比較

1-Bromo-6-prop-2-ynyloxy cyclohexene (C₉H₁₁BrO)

- Structure : A cyclohexene ring with bromine at C1 and a propargyl ether group at C4.

- Its synthesis involves NaH-mediated alkylation of 2-bromocyclohexen-3-ol with propargyl bromide .

- Applications : Useful in synthesizing silicon-protected intermediates (e.g., compound 3 in ), highlighting its role in modular organic synthesis.

1-Bromo-2-(2-methylpropoxy)cyclohexane (C₁₀H₁₉BrO)

- Structure : Cyclohexane with bromine at C1 and a 2-methylpropoxy group at C2.

- Physical Properties: Molecular weight 235.16 g/mol, with ether oxygen enhancing polarity compared to the non-oxygenated target compound .

- Reactivity : The ether linkage may stabilize carbocation intermediates in SN1 reactions or participate in hydrogen bonding, influencing solubility in polar solvents.

(2-Bromo-1-fluoroethyl)cyclohexane (C₈H₁₄BrF)

- Structure : Cyclohexane substituted with a fluoroethyl-bromide chain.

- Unique Features : Fluorine’s electronegativity increases bond strength to the adjacent carbon, reducing bromine’s leaving-group ability compared to the target compound. Molecular weight 209.1 g/mol suggests lower density and volatility .

Functionalized Cyclohexane Derivatives

1-(Bromomethyl)-1-methanesulfonylcyclohexane

- Structure : Cyclohexane with bromomethyl and sulfonyl groups at C1.

- Reactivity : The sulfonyl group is a strong electron-withdrawing group, activating adjacent carbons for nucleophilic attack. This contrasts with the target compound’s electron-donating alkyl substituents .

- Applications : Used in pharmaceuticals and materials science for constructing sulfonamide-based frameworks.

Cyclohexylmethyl Bromide (C₇H₁₃Br)

- Structure : Primary bromide with a cyclohexylmethyl group.

- Reactivity : Undergoes rapid SN2 substitution due to its primary bromine center, unlike the tertiary bromide in the target compound, which favors elimination (E2) under basic conditions .

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Target Compound | C₁₀H₁₉Br | 219.16 | Tertiary bromide, branched alkyl |

| 1-Bromo-6-prop-2-ynyloxy cyclohexene | C₉H₁₁BrO | 213.09 | Cyclohexene, propargyl ether |

| Cyclohexylmethyl Bromide | C₇H₁₃Br | 177.08 | Primary bromide, linear chain |

Biodegradation and Toxicity

- Biodegradability : Simple alicyclic compounds like cyclohexane are rapidly metabolized by sulfate-reducing bacteria, but bulky substituents (e.g., tertiary bromoalkyl groups in the target compound) hinder microbial degradation .

- cerevisiae by impairing ATP synthesis and ion transport . The target compound’s bromine atom may exacerbate toxicity compared to non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。